molecular formula C33H38N4O2 B1192406 BRD7929

BRD7929

Cat. No.: B1192406
M. Wt: 522.69
InChI Key: VKRCTZCBMKVHCK-RTOKGZNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD7929 is a highly potent inhibitor of the enzyme phenylalanine-tRNA synthetase found in the parasite Plasmodium falciparum, which is responsible for malaria. This compound belongs to the bicyclic azetidine class and has shown significant antimalarial activity by targeting the parasite’s protein translation machinery .

Preparation Methods

The synthesis of BRD7929 involves multiple steps, starting with the preparation of the bicyclic azetidine core. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

BRD7929 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations. The major products formed from these reactions are intermediates that lead to the final structure of this compound .

Scientific Research Applications

BRD7929 has a wide range of scientific research applications, particularly in the field of antimalarial drug development. Some key applications include:

Mechanism of Action

BRD7929 exerts its effects by inhibiting the enzyme phenylalanine-tRNA synthetase in Plasmodium falciparum. This enzyme is crucial for protein synthesis in the parasite. By binding to the active site of the enzyme, this compound prevents the incorporation of phenylalanine into proteins, thereby disrupting protein synthesis and leading to the death of the parasite .

Comparison with Similar Compounds

BRD7929 is unique among similar compounds due to its high potency and selectivity. Some similar compounds include:

This compound stands out due to its specific inhibition of phenylalanine-tRNA synthetase and its ability to target multiple stages of the parasite’s life cycle .

Properties

Molecular Formula

C33H38N4O2

Molecular Weight

522.69

IUPAC Name

(8R,9S,10S)-10-[(Dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide

InChI

InChI=1S/C33H38N4O2/c1-35(2)23-30-32(27-15-13-26(14-16-27)12-11-25-9-5-4-6-10-25)31-24-36(21-7-8-22-37(30)31)33(38)34-28-17-19-29(39-3)20-18-28/h4-6,9-10,13-20,30-32H,7-8,21-24H2,1-3H3,(H,34,38)/t30-,31+,32+/m1/s1

InChI Key

VKRCTZCBMKVHCK-RTOKGZNSSA-N

SMILES

O=C(N1CCCCN2[C@H](CN(C)C)[C@H](C3=CC=C(C#CC4=CC=CC=C4)C=C3)[C@]2([H])C1)NC5=CC=C(OC)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD-7929;  BRD 7929;  BRD7929

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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